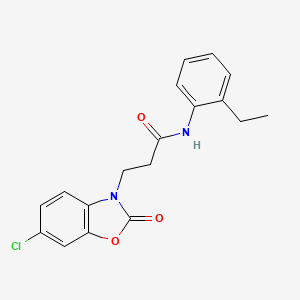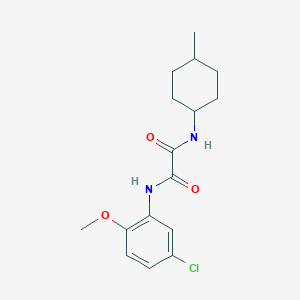
2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as BPIP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPIP was first synthesized in 1984 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses.
Mécanisme D'action
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to act as an antagonist at the 5-HT1A serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite, and sleep. By blocking this receptor, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone may have an effect on these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone can have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have anxiolytic (anti-anxiety) effects in animal models. 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone as a research tool is its relatively low cost and ease of synthesis. Additionally, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to be relatively non-toxic in animal models. However, one limitation of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone and its effects on various physiological processes. Finally, the development of more efficient synthesis methods for 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone could make it a more accessible research tool for scientists.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone's ability to inhibit the growth of cancer cells. Studies have shown that 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells in vitro. Additionally, 2-(4-benzyl-1-piperazinyl)-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-11-18-17(19(25)12-15)13-21-20(22-18)24-9-7-23(8-10-24)14-16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCOUVSYFBAXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)

![5-[(benzylamino)sulfonyl]-N-cyclohexyl-2-methylbenzamide](/img/structure/B4387652.png)



![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387680.png)
![{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387687.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4387720.png)
![4-{[(3,5-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4387736.png)

